4-(1-Aminobutan-2-YL)piperidin-4-OL
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Overview
Description
4-(1-Aminobutan-2-YL)piperidin-4-OL is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-(1-Aminobutan-2-YL)piperidin-4-OL involves several steps. One common synthetic route includes the reaction of piperidine with 1-aminobutan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods often involve large-scale reactions in reactors with precise control over reaction parameters to achieve consistent quality and yield .
Chemical Reactions Analysis
4-(1-Aminobutan-2-YL)piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-(1-Aminobutan-2-YL)piperidin-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 4-(1-Aminobutan-2-YL)piperidin-4-OL involves its interaction with specific molecular targets. For example, it has been studied as a CCR5 antagonist, where it binds to the CCR5 receptor and inhibits its activity. This interaction is crucial in preventing the entry of HIV-1 into host cells, making it a potential therapeutic agent for HIV treatment .
Comparison with Similar Compounds
4-(1-Aminobutan-2-YL)piperidin-4-OL can be compared with other piperidine derivatives, such as:
Piperidin-4-ol: Similar in structure but lacks the aminobutan-2-yl group, which may affect its biological activity.
1-Aminobutan-2-ylpiperidine: Lacks the hydroxyl group at the 4-position, which can influence its reactivity and interaction with biological targets.
Maraviroc: A well-known CCR5 antagonist used in HIV treatment, which shares some structural similarities but has different substituents that enhance its efficacy and selectivity
Properties
Molecular Formula |
C9H20N2O |
---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-(1-aminobutan-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-2-8(7-10)9(12)3-5-11-6-4-9/h8,11-12H,2-7,10H2,1H3 |
InChI Key |
KYUUSZMASGIJDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCNCC1)O |
Origin of Product |
United States |
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